![molecular formula C24H23F3N6S B609025 4-甲基-5-((4-((6-(2,2,2-三氟乙基)噻吩并[2,3-d]嘧啶-4-基)氨基)哌啶-1-基)甲基)-1H-吲哚-2-腈 CAS No. 1628317-18-9](/img/structure/B609025.png)
4-甲基-5-((4-((6-(2,2,2-三氟乙基)噻吩并[2,3-d]嘧啶-4-基)氨基)哌啶-1-基)甲基)-1H-吲哚-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with multiple functional groups. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . It also contains a trifluoroethyl group, which is a fluorinated alkyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidin-4-yl group and the introduction of the trifluoroethyl group . The exact synthesis process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups could both be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could potentially make the compound more lipophilic, which could affect its solubility and stability .科学研究应用
Leukemia Treatment
MI-463 is a potent inhibitor of Menin-MLL interaction . The Menin-MLL interaction is essential for the oncogenic transformation of mixed-lineage leukemia (MLL) and leads to acute leukemia (AL) . Pharmacologic inhibition of the Menin-MLL interaction substantially delays the progression of MLL leukemia in murine models .
Solid Tumor Treatment
MI-463 has been applied in the treatment of various solid tumors, including liver cancer, prostate cancer, and breast cancer . It has been found to significantly inhibit colony formation and promote the proliferation of apoptotic cells .
Ferroptosis Induction
Recent studies have shown that MI-463 can induce ferroptotic cell death in several cancer cell lines . For example, MI-463 at a double-digit nM concentration markedly decreased the viable number of OVCAR-8 ovarian cancer cells for 3 days .
Inhibition of Tumor Growth
MI-463 has been shown to induce strong inhibition of tumor growth with once-daily intraperitoneal administration . This suggests its potential as a therapeutic agent in cancer treatment.
Therapeutic Strategy for Cancers
The inhibition of the high-affinity relationship between menin and mixed-lineage leukemia 1 (MLL1 and KMT2A) by MI-463 has been demonstrated to be an effective treatment for MLL-rearranged (MLL-r) leukemia in vitro and in vivo . This suggests that MI-463 could serve as a novel therapeutic means for cancers .
Anti-inflammatory Properties
Thiophene, a component of MI-463, has been reported to possess anti-inflammatory properties . This suggests that MI-463 could potentially be used in the treatment of inflammatory diseases.
Antimicrobial Properties
Thiophene, a component of MI-463, has been reported to possess antimicrobial properties . This suggests that MI-463 could potentially be used in the treatment of microbial infections.
Organic Semiconductors
Thiophene, a component of MI-463, plays a prominent role in the advancement of organic semiconductors . This suggests that MI-463 could potentially be used in the development of electronic devices.
作用机制
MI-463, also known as 4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile, is a potent and orally bioavailable small molecule .
Target of Action
The primary target of MI-463 is the Menin-MLL interaction . Menin is a protein that interacts with the MLL (Mixed Lineage Leukemia) fusion proteins, which are often associated with acute leukemias .
Mode of Action
MI-463 acts as an inhibitor of the Menin-MLL interaction . By blocking this interaction, it disrupts the function of MLL fusion proteins, thereby inhibiting the growth of leukemia cells .
Biochemical Pathways
The inhibition of the Menin-MLL interaction by MI-463 leads to a decrease in the expression of Hoxa9 and Meis1, which are downstream targets of MLL fusion proteins . This results in the differentiation of MLL leukemia cells .
Pharmacokinetics
MI-463 is highly potent and orally bioavailable . It achieves high levels in peripheral blood following a single intravenous or oral dose . Its oral bioavailability is high, around 45% .
Result of Action
The inhibition of the Menin-MLL interaction by MI-463 leads to a significant reduction in the growth of MLL leukemia cells . It also induces differentiation in these cells . In mouse models of MLL leukemia, MI-463 has shown substantial survival benefits .
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACSLYTXLZAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile |
Q & A
Q1: What is the primary mechanism of action of MI-463?
A: MI-463 is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, MI-463 hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]
Q2: What are the downstream effects of MI-463 treatment in KMT2A-rearranged leukemia cells?
A2: MI-463 treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:
- Induction of differentiation: MI-463 promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
- Increased apoptosis: Studies have shown that MI-463 induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
- Synergistic effects with other drugs: MI-463 displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.
Q3: Has MI-463 shown efficacy in in vivo models of leukemia?
A: Yes, MI-463 has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of MI-463 for three weeks resulted in complete remission in a significant portion of the animals. []
Q4: Are there any biomarkers that could predict the efficacy of MI-463 treatment?
A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with MI-463, suggesting its potential as a biomarker of response. [, ]
Q5: What are the potential limitations or challenges associated with MI-463 as a therapeutic agent?
A5: Some potential challenges include:
Q6: Is MI-463 being investigated in clinical trials for any cancer types?
A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of MI-463, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]
Q7: Does MI-463 exhibit any activity in cancers beyond leukemia?
A: While the provided abstracts focus on the anti-leukemic activity of MI-463, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]
Q8: How does MI-463 affect the metabolic profile of cancer cells?
A: One study revealed that MI-463 can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of MI-463 to target cancer cell metabolism.
Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of MI-463?
A: Research indicates that MI-463 can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.
Q10: How stable is MI-463 in in vitro systems?
A: Microsomal stability assays revealed that MI-463 exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。